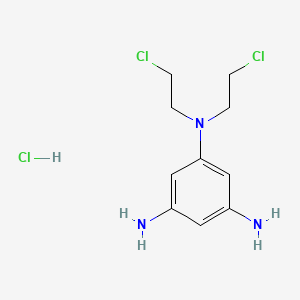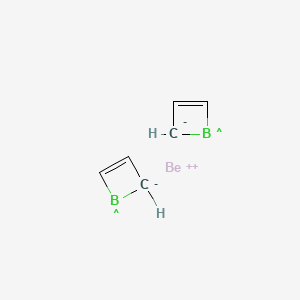
Beryllium diboret-2-id-1(2H)-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium diboret-2-id-1(2H)-yl is a chemical compound that belongs to the class of beryllium borides. These compounds are known for their unique properties and potential applications in various fields, including materials science and chemistry. This compound is of interest due to its potential reactivity and stability under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beryllium diboret-2-id-1(2H)-yl typically involves the reaction of beryllium compounds with boron-containing reagents. One common method is the direct combination of beryllium metal with boron at high temperatures. This reaction requires careful control of temperature and pressure to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as chemical vapor deposition (CVD) or solid-state reactions. These methods allow for the production of larger quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Beryllium diboret-2-id-1(2H)-yl can undergo various chemical reactions, including:
Oxidation: Reacts with oxygen to form beryllium oxide and boron oxides.
Reduction: Can be reduced by strong reducing agents to form elemental beryllium and boron.
Substitution: May participate in substitution reactions with other boron-containing compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen, hydrogen, and halogens. Reaction conditions such as temperature, pressure, and the presence of catalysts can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation typically yields beryllium oxide and boron oxides, while reduction may produce elemental beryllium and boron.
Scientific Research Applications
Chemistry: Used as a reagent in synthetic chemistry for the preparation of other beryllium and boron compounds.
Materials Science: Investigated for its potential use in high-temperature materials and coatings due to its thermal stability.
Biology and Medicine:
Industry: May be used in the production of specialized alloys and ceramics.
Mechanism of Action
The mechanism by which beryllium diboret-2-id-1(2H)-yl exerts its effects depends on its chemical reactivity and interaction with other molecules. The compound may interact with molecular targets through processes such as electron transfer, coordination with metal centers, or formation of covalent bonds. Specific pathways and molecular targets would require further investigation.
Comparison with Similar Compounds
Similar Compounds
Beryllium boride (BeB2): Another beryllium boride with different stoichiometry and properties.
Beryllium carbide (Be2C): A compound with beryllium and carbon, used in high-temperature applications.
Boron nitride (BN): A boron compound with unique properties, often compared with beryllium borides.
Uniqueness
Beryllium diboret-2-id-1(2H)-yl is unique due to its specific chemical structure and reactivity. Its combination of beryllium and boron elements provides distinct properties that may not be present in other similar compounds.
Properties
CAS No. |
60490-01-9 |
|---|---|
Molecular Formula |
C6H6B2Be |
Molecular Weight |
108.75 g/mol |
InChI |
InChI=1S/2C3H3B.Be/c2*1-2-4-3-1;/h2*1-3H;/q2*-1;+2 |
InChI Key |
DBUVDRMEDXTGIL-UHFFFAOYSA-N |
Canonical SMILES |
[Be+2].[B]1[CH-]C=C1.[B]1[CH-]C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


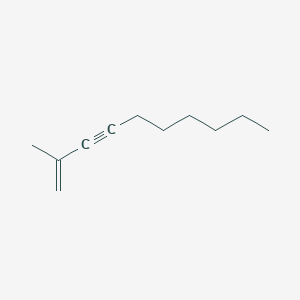
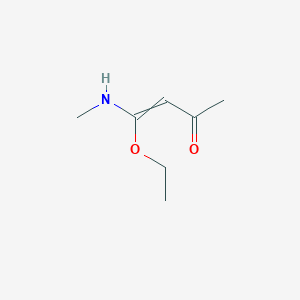
![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)
![6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride](/img/structure/B14616384.png)
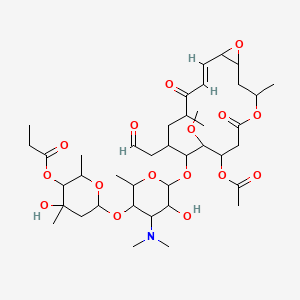

![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
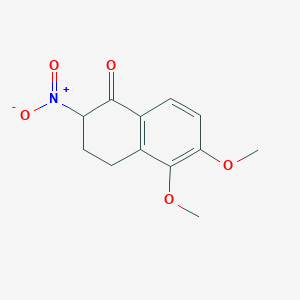
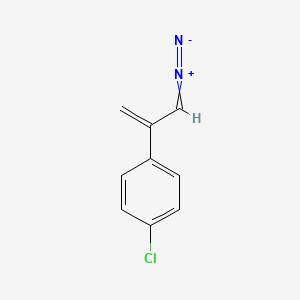
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)

![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)
